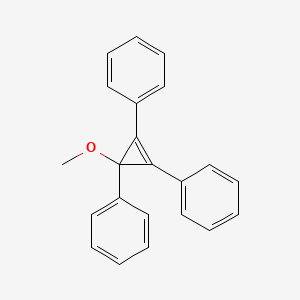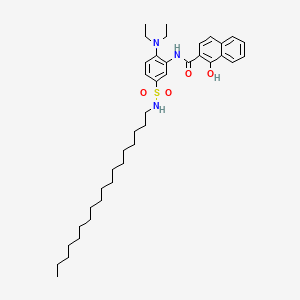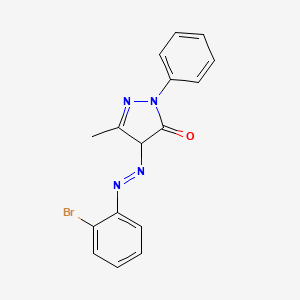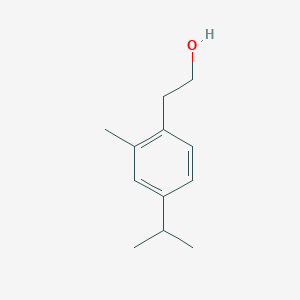
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of acrylate and contains a pyrrole ring, which is a five-membered aromatic heterocycle
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-pyrrolecarboxaldehyde in the presence of a base such as piperidine. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate involves its interaction with molecular targets through various pathways. The compound’s cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the pyrrole ring can engage in π-π stacking interactions, further modulating the compound’s effects.
類似化合物との比較
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a pyrrole ring.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Another thiophene-based derivative with similar chemical properties.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring, offering different electronic properties compared to the pyrrole derivative.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)6-9-4-3-5-12-9/h3-6,12H,2H2,1H3/b8-6+ |
InChIキー |
JJTFAXVYCAUFPP-SOFGYWHQSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC=CN1)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC=CN1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)



![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
